
AZD1981 solution preparation and stability for
cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AZD1981

Cat. No.: B1665938 Get Quote

AZD1981: Application Notes and Protocols for
Cell Culture
For Researchers, Scientists, and Drug Development Professionals

Introduction
AZD1981 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous

molecule expressed on T Helper type 2 cells (CRTh2), also known as the DP2 receptor.[1][2][3]

This receptor is activated by prostaglandin D2 (PGD2), a key mediator in type 2 inflammatory

responses.[2][4] AZD1981 blocks the binding of PGD2 to CRTh2, thereby inhibiting

downstream signaling pathways that lead to the activation and recruitment of various immune

cells, including eosinophils, basophils, and Th2 lymphocytes.[2][3][4] These application notes

provide detailed protocols for the preparation and use of AZD1981 in cell culture experiments,

along with stability data and a summary of its mechanism of action.

Mechanism of Action
AZD1981 is a reversible and non-competitive antagonist of the human CRTh2 receptor.[5] It

has demonstrated high potency, with an IC50 of 4 nM for the human CRTh2 receptor.[1][6] The

antagonist shows over 1000-fold selectivity for CRTh2 compared to more than 340 other

enzymes and receptors, including the DP1 receptor, another PGD2 receptor.[1][2][3] By

blocking the PGD2/CRTh2 signaling pathway, AZD1981 effectively inhibits various cellular
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responses, such as eosinophil shape change, CD11b upregulation, and chemotaxis of

eosinophils and Th2 cells.[2][7][8]
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Caption: PGD2 activates the CRTh2 receptor, initiating downstream signaling and cellular

responses. AZD1981 blocks this activation.

Solution Preparation and Stability
Proper preparation and storage of AZD1981 solutions are critical for obtaining reproducible

experimental results. The following tables summarize the recommended procedures.

Table 1: AZD1981 Stock Solution Preparation
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Parameter Recommendation

Solvent Dimethyl sulfoxide (DMSO)

Solubility in DMSO Up to 11 mg/mL (28.28 mM)[1]

Preparation

Prepare a concentrated stock solution (e.g., 10

mM) in fresh, anhydrous DMSO.[1] Briefly

vortex to ensure complete dissolution.

Working Solution

Dilute the stock solution in the appropriate cell

culture medium to the final desired

concentration immediately before use.

Table 2: Storage and Stability of AZD1981

Form
Storage
Temperature

Stability Notes

Powder -20°C 3 years[1]
Store in a desiccated

environment.

Stock Solution in

DMSO
-80°C 1 year[1]

Aliquot to avoid

repeated freeze-thaw

cycles.[1]

Stock Solution in

DMSO
-20°C 1 month[1]

Aliquot to avoid

repeated freeze-thaw

cycles.[1]

Experimental Protocols
The following is a generalized protocol for an in vitro cell-based assay to evaluate the inhibitory

effect of AZD1981 on PGD2-mediated cellular responses. This protocol can be adapted for

specific assays such as eosinophil shape change or chemotaxis.

Protocol: Inhibition of PGD2-Induced Eosinophil Shape
Change
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This protocol is based on methodologies described in studies where AZD1981 was shown to

inhibit PGD2-mediated eosinophil shape change.[7][8]

Materials:

AZD1981

Prostaglandin D2 (PGD2) or a selective CRTh2 agonist (e.g., DK-PGD2)

Isolated human eosinophils or whole blood

Assay buffer (e.g., Dulbecco's PBS with 10 mM HEPES, 10 mM glucose, 0.1% BSA)

Fixative solution

Flow cytometer

Experimental Workflow:

Prepare AZD1981 and PGD2 solutions

Pre-incubate cells with AZD1981
or vehicle control

Isolate eosinophils or use whole blood

Stimulate cells with PGD2

Fix cells

Analyze shape change by flow cytometry

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1665938?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6500753/
https://karger.com/iaa/article/179/1/21/168291/Effects-of-an-Oral-CRTh2-Antagonist-AZD1981-on
https://www.benchchem.com/product/b1665938?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Workflow for assessing AZD1981's inhibition of PGD2-induced eosinophil shape

change.

Procedure:

Prepare Reagents:

Prepare a 10 mM stock solution of AZD1981 in DMSO. Create serial dilutions in assay

buffer to achieve final desired concentrations (e.g., 0.1 µM, 1 µM).[7][8]

Prepare a stock solution of PGD2 or DK-PGD2 in an appropriate solvent and dilute to the

desired working concentration in assay buffer. The final concentration of PGD2 used for

stimulation may need to be optimized, but concentrations around 1 µM have been used.[2]

Cell Preparation:

Isolate human eosinophils from peripheral blood using standard methods (e.g., density

gradient centrifugation followed by negative selection).

Alternatively, whole blood can be used for the assay.[2]

Assay Protocol:

Add 10 µL of the diluted AZD1981 solution or vehicle (assay buffer with the same final

concentration of DMSO) to your cell suspension (e.g., 80 µL of whole blood or isolated

eosinophils).

Incubate for a short period (e.g., 15 minutes) at 37°C.[2]

Add 10 µL of the PGD2/DK-PGD2 solution to stimulate the cells.

Continue incubation at 37°C for an additional 15 minutes.[2]

Cell Fixation:

Stop the reaction by placing the samples on ice and adding a fixative solution.
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Flow Cytometry Analysis:

Analyze the samples on a flow cytometer. Eosinophil shape change is typically measured

as an increase in forward scatter (FSC).

Gate on the eosinophil population based on their characteristic side scatter (SSC) and

forward scatter properties.

Quantify the change in mean FSC to determine the extent of shape change.

Expected Results:

Treatment with AZD1981 is expected to cause a concentration-dependent inhibition of the

PGD2-induced increase in eosinophil forward scatter.[2][7][8]

Quantitative Data Summary
The following table summarizes the reported in vitro potency of AZD1981 from various studies.

Table 3: In Vitro Activity of AZD1981

Assay Cell Type Agonist Potency (IC50) Reference

Receptor Binding
Recombinant

human CRTh2

Radiolabeled

PGD2
4 nM [1][2]

Receptor Binding

HEK293 cells

expressing

human CRTh2

[3H]PGD2 4.3 nM [6]

CD11b

Expression

Human

Eosinophils
DK-PGD2 10 nM [1][6]

Eosinophil

Shape Change

Human

Eosinophils
DK-PGD2 - [2][7][8]

Chemotaxis
Human

Eosinophils
PGD2 pIC50 = 7.6 [2]

Chemotaxis Human Th2 cells DK-PGD2 - [2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1665938?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3605871/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6500753/
https://karger.com/iaa/article/179/1/21/168291/Effects-of-an-Oral-CRTh2-Antagonist-AZD1981-on
https://www.benchchem.com/product/b1665938?utm_src=pdf-body
https://www.benchchem.com/product/b1665938?utm_src=pdf-body
https://www.selleckchem.com/products/azd1981.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3605871/
https://www.adooq.com/azd1981.html
https://www.selleckchem.com/products/azd1981.html
https://www.adooq.com/azd1981.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3605871/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6500753/
https://karger.com/iaa/article/179/1/21/168291/Effects-of-an-Oral-CRTh2-Antagonist-AZD1981-on
https://pmc.ncbi.nlm.nih.gov/articles/PMC3605871/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3605871/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety and Other Considerations
For in vitro studies, it is important to maintain a low final concentration of the solvent (DMSO) in

the cell culture medium, typically below 0.1%, to avoid solvent-induced cytotoxicity. While

AZD1981 has been evaluated in clinical trials, for research purposes, it is important to handle

the compound according to its safety data sheet (SDS).[5][9][10]

These application notes and protocols are intended to serve as a guide. Researchers should

optimize the experimental conditions for their specific cell systems and research questions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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